3-甲基-5-(甲基氨基)-1,2-恶唑-4-羧酸乙酯

描述

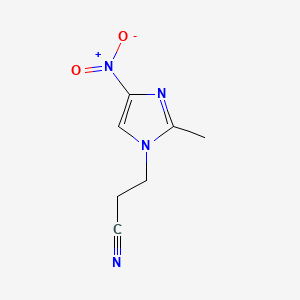

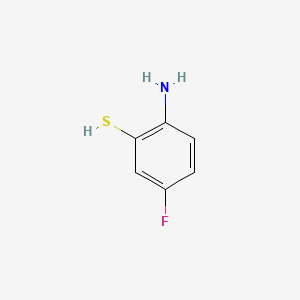

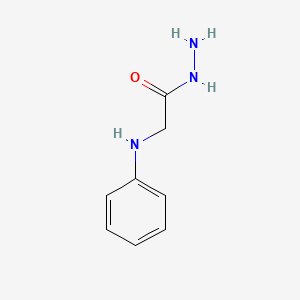

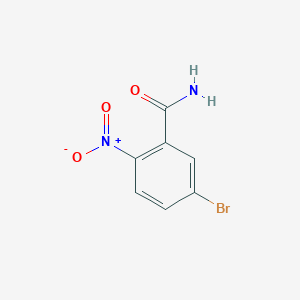

“Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with an ethyl group, a methyl group, a methylamino group, and a carboxylate group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by various substitution reactions to introduce the ethyl, methyl, and methylamino groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the various substituents attached at the specified positions. The presence of both oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the oxazole ring and the various substituents. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxazole ring and the various substituents. For example, the presence of the polar oxazole ring could increase the compound’s solubility in polar solvents .

科学研究应用

Antimicrobial Activity

This compound has been utilized in the synthesis of heterocyclic compounds that exhibit significant antimicrobial properties. Derivatives of this compound have shown activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species . The modification of substituents on the thiophene ring, which is structurally related to the oxazole ring, significantly affects biological activity .

Antifungal Applications

Certain derivatives of Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate have demonstrated potent activity against fungi such as Aspergillus fumigates and Syncephalastrum racemosum . This suggests potential use in developing antifungal agents, particularly in combating fungal infections resistant to current treatments.

Analgesic and Anti-inflammatory Uses

Compounds derived from this oxazole derivative have been explored for their analgesic and anti-inflammatory effects. This is in line with the broader class of thiophene derivatives, which are known to possess these properties and have been used in the treatment of chronic pain and inflammatory conditions .

Antitumor and Cytotoxicity

Research indicates that certain thiophene derivatives, which share a similar heterocyclic structure with oxazole compounds, have been synthesized and tested for their antitumor and cytotoxic activities. These compounds have shown promising results against various human tumor cell lines, suggesting potential applications in cancer therapy .

Antihypertensive Properties

The structural analogs of Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate, particularly those containing the thiophene moiety, have been associated with antihypertensive activities. This opens up possibilities for the development of new antihypertensive drugs with potentially fewer side effects .

Antidiabetic Potential

Thiophene derivatives, which are structurally related to oxazole compounds, have been identified as potential agents in the management of diabetes mellitus. By extension, Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate could be investigated for its utility in antidiabetic drug development .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKWAJOXOARFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321499 | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

CAS RN |

87529-18-8 | |

| Record name | NSC376775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)